Enzyme Inhibitory Potency: Class-Level Comparison of Cyclic Sulfone Carboxamides vs. Urethane Analogs in HIV-1 Protease
Cyclic sulfone-3-carboxamides, the class to which N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide belongs, have been shown to be highly effective P2-ligands for HIV-1 protease inhibitors. In a direct comparison, a cyclic sulfone-3-carboxamide-based inhibitor (compound 14) exhibited an IC50 of 9 nM against HIV-1 protease, representing a 190-fold enhancement in enzyme inhibitory potency relative to its corresponding urethane derivative (compound 18), which had an IC50 of 2.0 µM [1]. This dramatic difference is attributed to the ability of the sulfone oxygens to engage in critical hydrogen-bonding interactions with residues in the S2 subsite of the enzyme, a feature absent in the urethane analogs [1].
| Evidence Dimension | HIV-1 Protease Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide, but class representative cyclic sulfone carboxamide (compound 14) shows IC50 = 9 nM. |
| Comparator Or Baseline | Urethane derivative (compound 18) IC50 = 2.0 µM |
| Quantified Difference | 190-fold greater potency for cyclic sulfone carboxamide class vs. urethane analog |
| Conditions | In vitro enzyme inhibition assay against HIV-1 protease. |
Why This Matters
This class-level potency advantage highlights the critical role of the sulfone moiety in target engagement, informing medicinal chemistry prioritization and procurement of the sulfone carboxamide scaffold over non-sulfone alternatives.
- [1] Ghosh AK, Thompson WJ, Munson PM, Liu W. Cyclic sulfone-3-carboxamides as novel P2-ligands for Ro 31-8959 based HIV-1 protease inhibitors. Bioorg Med Chem Lett. 2000 Mar 29;5(1):83-88. doi:10.1016/0960-894X(94)00463-P. View Source
